N-ethyl-5-propylisoxazol-3-amine
Description
N-ethyl-5-propylisoxazol-3-amine is a substituted isoxazole derivative characterized by an ethyl group attached to the nitrogen atom at position 3 and a propyl substituent at position 5 of the isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-ethyl-5-propyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H14N2O/c1-3-5-7-6-8(9-4-2)10-11-7/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
IJCKHYSJEHSTGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NO1)NCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-propylisoxazol-3-amine typically involves the cycloaddition of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for producing isoxazole derivatives . The reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-propylisoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-ethyl-5-propylisoxazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-ethyl-5-propylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on pyrazole-based amines from the provided evidence, which share functional similarities (amine substituents, heterocyclic cores) but differ in ring structure and substituent chemistry.
Key Structural and Analytical Differences
| Compound Name | Heterocycle | Substituents | ESIMS ([M+H]⁺ or [M+2H]⁺) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | Pyrazole | Ethyl (N), methyl (C1), pyridin-3-yl (C3) | m/z 203 ([M+H]⁺) | 202.25 |
| N-methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | Pyrazole | Methyl (N), phenyl (C1), pyridin-3-yl (C3) | m/z 252 ([M+2H]⁺) | 250.30 |
| N-(cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | Pyrazole | Cyclopropylmethyl (N), methyl (C1), pyridin-3-yl (C3) | m/z 230 ([M+2H]⁺) | 228.29 |
Critical Observations:
Heterocyclic Core: Isoxazole vs.
Functional Group Impact :
- N-Alkylation : Ethyl and cyclopropylmethyl groups on the amine nitrogen (e.g., in the pyrazole analogs) modulate steric bulk and solubility. The ethyl group in N-ethyl-5-propylisoxazol-3-amine likely balances lipophilicity and membrane permeability.
- Aromatic vs. Aliphatic Substituents : Pyridin-3-yl groups in the analogs contribute to π-π stacking interactions in biological targets, whereas the propyl group in the target compound may favor hydrophobic binding pockets.
Mass Spectrometry Data :
- The pyrazole analogs show distinct ESIMS profiles (e.g., m/z 203–252), reflecting differences in molecular weight and ionization efficiency. The absence of data for this compound limits direct comparison, but its calculated molecular weight (~155.22 g/mol) suggests a simpler structure with fewer aromatic substituents.
Research Findings and Implications
Pharmacological Relevance
Limitations of Available Data
- The evidence lacks direct information on this compound, necessitating extrapolation from pyrazole analogs. Further studies on its spectroscopic, thermodynamic, and biological properties are required.
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